molecular formula C23H22N4 B12762321 Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- CAS No. 97460-76-9

Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)-

Cat. No.: B12762321
CAS No.: 97460-76-9
M. Wt: 354.4 g/mol
InChI Key: TVMZZRBABRWPFV-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- is a complex organic compound with the molecular formula C23H22N4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with butyl bromide and 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted nitriles or amines.

Scientific Research Applications

Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound with a single phenyl group.

    Phenylethylamine: A compound with a phenyl group and an amine group, similar to the side chain in Ethenetricarbonitrile.

    Butylamine: A compound with a butyl group and an amine group, similar to the side chain in Ethenetricarbonitrile.

Uniqueness

Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- is unique due to its combination of a nitrile group, a butyl group, and a phenylethylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

97460-76-9

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-[butyl(2-phenylethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C23H22N4/c1-2-3-14-27(15-13-19-7-5-4-6-8-19)22-11-9-20(10-12-22)23(18-26)21(16-24)17-25/h4-12H,2-3,13-15H2,1H3

InChI Key

TVMZZRBABRWPFV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC1=CC=CC=C1)C2=CC=C(C=C2)C(=C(C#N)C#N)C#N

Origin of Product

United States

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